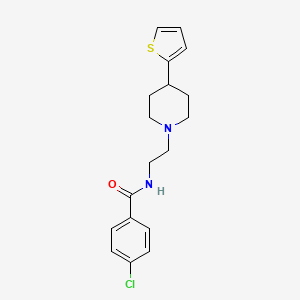

4-chloro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Anti-acetylcholinesterase Activity

- Synthesis and Activity : A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and various groups at specific positions enhanced activity, identifying potent inhibitors of AChE. These compounds showed significant potential for development as antidementia agents (Sugimoto et al., 1990).

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

- Heterocyclic Synthesis : Research by Mohareb et al. (2004) involved synthesizing thiophenylhydrazonoacetates, demonstrating their reactivity with various nitrogen nucleophiles. This led to the creation of several heterocyclic compounds, showing the versatility of thiophene derivatives in chemical synthesis (Mohareb et al., 2004).

Synthesis, Characterization, and Bioactivity of Novel Benzamides

- Metal Complexes and Antibacterial Activity : Khatiwora et al. (2013) focused on the synthesis and characterization of new benzamides and their copper and cobalt complexes. The study evaluated the antibacterial activity of these compounds, finding that the metal complexes showed improved activity compared to free ligands (Khatiwora et al., 2013).

Preparation and Characterization of CCR5 Antagonists

- CCR5 Antagonists : Bi (2014) prepared novel compounds with potential as CCR5 antagonists, a receptor involved in various physiological processes. The study highlights the chemical preparation and structural characterization of these compounds (Bi, 2014).

Thiazole-Aminopiperidine Hybrid Analogues

- Inhibitors for Mycobacterium Tuberculosis : Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues. These compounds were evaluated for their activity against Mycobacterium tuberculosis, demonstrating significant inhibitory effects (Jeankumar et al., 2013).

Serotonin 4 Receptor Agonists

- Gastrointestinal Motility : Sonda et al. (2003) synthesized benzamide derivatives as serotonin 4 receptor agonists, evaluating their effects on gastrointestinal motility. The study identified compounds with favorable pharmacological profiles (Sonda et al., 2003).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to a variety of biological effects . These interactions often result in changes at the molecular level, which can lead to observable effects at the cellular and organismal levels.

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways . These pathways can lead to a range of downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds, such as indole derivatives, have been found to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

4-chloro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2OS/c19-16-5-3-15(4-6-16)18(22)20-9-12-21-10-7-14(8-11-21)17-2-1-13-23-17/h1-6,13-14H,7-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVYGYQKTUZQLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2958368.png)

![4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2958369.png)

![5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2958376.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2958377.png)

![4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2958378.png)

![N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2958382.png)

![N,5-bis(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958383.png)

![5-[2-(1-Azepanyl)-2-oxoethyl]-1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B2958389.png)